2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Catalog No.
S13317515
CAS No.
M.F
C26H26O5
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Product Name

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

IUPAC Name

3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one

Molecular Formula

C26H26O5

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2

InChI Key

LDHBSABBBAUMCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, with the chemical formula C26H26O5 and a molecular weight of 418.48 g/mol, is a synthetic compound that serves as a versatile building block in organic synthesis. Its structure features three benzyl groups attached to the ribono lactone core, contributing to its unique properties and reactivity. The compound appears as a white to light brown powder and has a melting point ranging from 53°C to 55°C .

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone has been noted for its potential biological activities. It is recognized as a synthetic precursor in the development of antiviral agents, including Remdesivir, which has been employed in the treatment of viral infections such as COVID-19 . Its interactions with biological systems suggest it may influence various biochemical pathways.

The synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone typically involves several steps:

  • Starting Materials: The synthesis begins with D-ribose or its derivatives.
  • Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using benzyl chloride in the presence of a base (e.g., sodium hydride) to form the tri-O-benzylated derivative.
  • Formation of Lactone: The protected ribose derivative is then subjected to conditions that promote lactonization, often involving acid catalysis.
  • Purification: The final product is purified through recrystallization or chromatography.

These steps yield 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone with high purity suitable for further applications .

The primary applications of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone include:

  • Pharmaceutical Development: As a key intermediate in synthesizing antiviral drugs like Remdesivir.
  • Biochemical Research: Used in studies involving nucleoside chemistry and enzymatic reactions.
  • Organic Synthesis: Serves as a building block for constructing more complex molecules in organic chemistry.

Interaction studies have indicated that 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone exhibits significant interactions with various enzymes and proteins involved in nucleotide metabolism. Its role as a substrate or inhibitor can provide insights into its biological effects and potential therapeutic applications .

Several compounds share structural similarities with 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
D-RiboseCore structure similarNaturally occurring sugar
2-Deoxy-D-riboseSimilar ribonucleoside structureLacks one oxygen atom; important in DNA
Benzyl-D-ribofuranosideContains benzyl groupsUsed in glycoside synthesis
5-Bromo-2'-deoxyuridineNucleoside analogAntiviral properties; used against herpes viruses

The uniqueness of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone lies in its specific arrangement of benzyl groups and its lactone formation which enhances its reactivity and utility in synthetic pathways compared to other similar compounds .

Benzylation Strategies for Ribonolactone Protection

The synthesis of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone represents a critical transformation in nucleoside chemistry, where selective protection of hydroxyl groups in D-ribono-1,4-lactone enables subsequent synthetic manipulations [1] [2]. The benzylation strategy provides robust protection that is stable under both acidic and basic conditions while remaining removable under reductive conditions [3]. This compound serves as an essential building block in the synthesis of antiviral compounds, including remdesivir, highlighting the importance of optimized synthetic approaches [2] [4].

Acid-Catalyzed Benzylation Mechanisms

Acid-catalyzed benzylation of D-ribono-1,4-lactone proceeds through distinct mechanistic pathways depending on the choice of acid catalyst and reaction conditions [1] [5]. When D-ribono-1,4-lactone is treated with benzaldehyde in the presence of concentrated hydrochloric acid, the reaction yields 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone as the major product through ring expansion [1]. This transformation involves initial protonation of the benzaldehyde carbonyl group, followed by nucleophilic attack from the vicinal hydroxyl groups, ultimately leading to acetal formation with concomitant lactone ring expansion from five to six members [1].

The mechanism under aqueous acidic conditions operates under thermodynamic control, allowing for equilibration between multiple possible products [1]. Molecular modeling studies at the B3LYP/6-31G* level of theory demonstrate that the 3,4-O-benzylidene-1,5-lactone isomer possesses the lowest energy, accounting for its preferential formation under equilibrating conditions [1]. The calculated energy differences show that this product is favored by approximately 11.75 kilojoules per mole compared to alternative 2,3-benzylidene isomers [1].

In contrast, Lewis acid catalysis using zinc chloride or tin chloride in anhydrous 1,2-dimethoxyethane produces different regioisomers [1] [5]. Under these conditions, the reaction favors formation of 2,3-O-benzylidene-D-ribono-1,4-lactone without ring expansion, maintaining the original five-membered lactone structure [1]. The zinc chloride-catalyzed reaction yields a mixture of R and S epimers in a ratio of approximately 4.6:1, while tin chloride catalysis with benzaldehyde dimethyl acetal provides an improved ratio of 8.3:1 [1].

Regioselective Protection Challenges

Regioselective protection of D-ribono-1,4-lactone presents significant challenges due to the presence of three secondary hydroxyl groups with similar reactivity profiles [1] [6]. The inherent difficulty arises from the conformational flexibility of the furanose ring and the comparable nucleophilicity of the 2-, 3-, and 5-hydroxyl groups [1]. Nuclear magnetic resonance coupling constant analysis reveals distinct conformational preferences for different protection patterns, with 2,3-protected derivatives exhibiting J2,3 values of 5.6-6.0 Hz characteristic of furanoside geometry, while 3,4-protected products show smaller coupling constants of 3.2-3.3 Hz indicative of pyranoside structures [1].

The regioselectivity challenge is further complicated by the potential for acetal migration under reaction conditions [1]. Studies demonstrate that benzylidene acetals can undergo thermodynamically driven rearrangements, particularly under acidic conditions, leading to equilibration between different regioisomers [1]. This migration phenomenon necessitates careful control of reaction parameters to achieve desired selectivity patterns.

Computational analysis using density functional theory calculations provides insight into the thermodynamic preferences governing regioselectivity [1]. The SM8 solvation model calculations in chloroform and dimethyl sulfoxide reveal that conformational populations significantly influence the observed nuclear magnetic resonance spectra and coupling patterns [1]. For 2,3-O-benzylidene derivatives, the major conformers adopt envelope conformations with specific puckering parameters, while 3,4-O-benzylidene products prefer boat conformations with distinct intramolecular hydrogen bonding patterns [1].

Alternative Protecting Group Comparative Analysis

Benzylidene vs. Isopropylidene Protection Efficiency

The comparative analysis of benzylidene and isopropylidene protecting groups reveals fundamental differences in stability, selectivity, and synthetic utility [1] [5]. Isopropylidene protection of D-ribono-1,4-lactone typically provides selective 2,3-diol protection with excellent regioselectivity, enabling subsequent functionalization at the 5-position [1]. However, this protecting group strategy encounters significant limitations in purine nucleoside synthesis due to the acid lability of isopropylidene acetals under the conditions required for acetonide removal [1].

Benzylidene protection offers enhanced stability under acidic conditions compared to isopropylidene groups, making it particularly valuable for synthetic sequences involving acid-sensitive substrates [1] [7]. The benzylidene protecting group demonstrates superior compatibility with various reaction conditions, including those encountered in nucleoside synthesis [1]. Recent studies utilizing ultrasound-promoted deprotection methods show that benzylidene acetals can be efficiently removed using sulfonated graphene catalysts, providing sustainable alternatives to traditional acidic deprotection conditions [7].

The efficiency comparison extends to large-scale applications, where benzylidene protection shows advantages in terms of operational simplicity and reduced environmental impact [8]. Process optimization studies demonstrate that benzylidene protection can be achieved using safer catalysts such as formic acid, eliminating the need for harsh acidic conditions while maintaining high yields [9]. The scalable nature of benzylidene protection makes it particularly attractive for industrial applications requiring multi-kilogram quantities of protected ribonolactone derivatives [8].

Compatibility with Organometallic Reagents

The compatibility of different protecting groups with organometallic reagents represents a critical consideration in complex synthetic sequences [10] [11]. Benzylidene-protected ribonolactones demonstrate excellent compatibility with various organometallic systems, including Grignard reagents, organolithium compounds, and organozinc species [12] [13]. The coordinating ability of the acetal oxygen atoms provides stabilization for metal centers while maintaining the protecting group integrity [13].

Studies on organozinc reagent additions to protected ribose derivatives show that benzylidene protection allows for high-yielding alkylation reactions with complete regioselectivity [12]. The mild conditions required for organozinc chemistry are particularly compatible with benzylidene acetals, which remain stable under the reaction conditions [12]. In contrast, isopropylidene groups may undergo partial hydrolysis under certain organometallic conditions, particularly those involving aqueous workup procedures [14].

Lewis acid compatibility represents another important consideration, as many organometallic transformations involve Lewis acidic species [10]. Benzylidene acetals show remarkable stability toward mild Lewis acids such as zinc chloride and magnesium salts, enabling their use in cooperative catalytic systems [10] [11]. The bidentate coordination capability of 1,2-dimethoxyethane solvent systems further enhances the compatibility of benzylidene-protected substrates with organometallic reagents [13].

Large-Scale Production Optimization

Solvent System Optimization

Solvent selection plays a crucial role in optimizing large-scale production of benzyl-protected ribonolactones, affecting both reaction efficiency and product isolation [13] [15]. 1,2-Dimethoxyethane emerges as the preferred solvent system for many benzylation reactions due to its unique combination of properties including moderate polarity, coordinating ability, and compatibility with both protic and Lewis acid catalysts [13] [15]. The dielectric constant of 7.2 and polarity index of 5.5 provide optimal solvation for both ribonolactone substrates and benzylating agents [15].

Solvent SystemPolarity IndexDielectric ConstantReaction RateSelectivityProduct Yield (%)Coordination Ability
DME (1,2-dimethoxyethane)5.57.2FastHigh55-70High
THF (tetrahydrofuran)4.07.6ModerateGood45-60Moderate
Acetonitrile5.837.5FastModerate60-75Low
Toluene2.42.4SlowExcellent35-50None
Dichloromethane3.19.1ModerateGood50-65Low

Tetrahydrofuran represents an alternative aprotic solvent with excellent coordinating properties for metal-catalyzed reactions [16] [17]. Its miscibility with water and compatibility with various organometallic reagents make it suitable for reactions requiring subsequent aqueous workup [16]. However, the propensity of tetrahydrofuran to form explosive peroxides necessitates careful handling and storage procedures, particularly in large-scale operations [18].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate high reaction rates due to their ability to effectively solvate both nucleophilic and electrophilic species [19]. Studies on benzylation reactions in these solvents show enhanced reactivity but often at the expense of selectivity [19]. The high boiling points of these solvents can complicate product isolation and purification in industrial settings [15].

Catalytic System Screening

Comprehensive screening of catalytic systems for benzylation reactions reveals significant variations in efficiency, selectivity, and scalability [20] [21]. Lewis acid catalysts demonstrate superior performance in terms of reaction control and product selectivity compared to Brønsted acids [10]. Zinc chloride catalysis in 1,2-dimethoxyethane provides optimal balance between reaction rate and regioselectivity, yielding predominantly 2,3-protected products with minimal side reactions [1].

Catalyst SystemSolventMechanismRegioselectivityYield Range (%)Ring Size Product
Concentrated HClNeat PhCHOProtic acid catalysis3,4-Protection75-851,5-lactone
ZnCl₂DMELewis acid coordination2,3-Protection50-651,4-lactone
SnCl₂DMELewis acid activation2,3-Protection55-701,4-lactone
TsOHTolueneProtic acid catalysisMixed40-60Mixed
BF₃·Et₂OCH₂Cl₂Lewis acid coordination2,3-Protection60-751,4-lactone

Tin chloride catalysis offers advantages in terms of reaction rate and functional group tolerance [1]. The use of benzaldehyde dimethyl acetal as the benzylating agent in combination with catalytic tin chloride provides enhanced selectivity ratios and reduced formation of undesired regioisomers [1]. This system demonstrates particular utility in large-scale applications where minimizing side product formation is economically important.

Temperature optimization studies reveal that moderate heating to 60-80°C provides optimal conversion rates while maintaining acceptable selectivity profiles [22]. Higher temperatures lead to increased side reactions and reduced regioselectivity, while lower temperatures result in incomplete conversion and extended reaction times [22]. The optimal temperature range balances reaction efficiency with product quality, making it suitable for industrial implementation.

Organolithium Reagent Reactivity Profiles

The nucleophilic addition of organolithium reagents to the lactone carbonyl of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone represents a fundamental transformation in carbohydrate chemistry. These reactions proceed through direct attack of the carbon nucleophile on the electrophilic carbonyl carbon, resulting in the formation of hemiacetal intermediates that can be further transformed into various products [1] [2].

The reactivity of organolithium reagents toward the lactone carbonyl follows a predictable order based on the basicity and nucleophilicity of the carbon center. Phenyllithium exhibits the lowest reactivity due to the electron-delocalization within the aromatic ring, which stabilizes the carbanion and reduces its nucleophilic character [2] [3]. In contrast, tert-butyllithium demonstrates the highest reactivity, as the tertiary carbon center provides maximum electron density for nucleophilic attack while experiencing minimal steric hindrance during the approach to the carbonyl carbon [3] [4].

The mechanistic pathway involves initial coordination of the lithium cation to the carbonyl oxygen, followed by nucleophilic attack of the carbon center on the electrophilic carbonyl carbon [1] [2]. This process generates a tetrahedral intermediate that undergoes protonation during aqueous workup to yield the corresponding hemiacetal. The reaction rate is influenced by both electronic and steric factors, with more basic organolithium reagents generally exhibiting faster reaction rates [3] [4].

Table 1: Organolithium Reagent Reactivity Profiles

ReagentReactivity OrderpKa of Conjugate AcidTypical Reaction Time (h)Yield Range (%)Primary Product
Methyllithium2482.575-85Hemiacetal
n-Butyllithium3501.580-90Hemiacetal
sec-Butyllithium4511.085-92Hemiacetal
tert-Butyllithium5530.590-95Hemiacetal
Phenyllithium1434.065-75Hemiacetal

The reaction conditions significantly influence the outcome of these transformations. Optimal results are typically achieved at reduced temperatures, commonly -78°C, which minimizes side reactions and enhances the selectivity of the nucleophilic addition [3]. The use of anhydrous conditions is essential, as organolithium reagents are highly sensitive to moisture and will rapidly protonate to form the corresponding hydrocarbon and lithium hydroxide [3].

Stereochemical Outcomes in Hemiacetal Formation

The stereochemical course of nucleophilic addition to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is governed by the conformational preferences of the substrate and the approach trajectory of the nucleophile. The lactone adopts a preferred conformation that minimizes steric interactions between the benzyl protecting groups and the incoming nucleophile [5] [6].

Analysis of the stereochemical outcomes reveals that the selectivity depends on the steric bulk of the organolithium reagent. Phenyllithium provides the highest syn-selectivity due to its ability to approach the carbonyl carbon from the less hindered face, while tert-butyllithium exhibits the greatest anti-selectivity as a result of steric repulsion between the bulky tert-butyl group and the benzyl substituents [5] [6].

The Felkin-Anh model provides a theoretical framework for understanding these stereochemical outcomes. According to this model, the preferred conformation places the largest substituent (benzyl group) perpendicular to the carbonyl plane, creating facial selectivity for nucleophilic attack [6] [7]. The nucleophile approaches via the Bürgi-Dunitz trajectory, which dictates a specific angle of approach relative to the carbonyl bond [5] [6].

Table 2: Stereochemical Outcomes in Hemiacetal Formation

Nucleophilesyn-Product (%)anti-Product (%)SelectivityReaction Temperature (°C)Solvent System
Methyllithium5248Low-78THF
n-Butyllithium4852Low-78THF
sec-Butyllithium4555Moderate-78THF
tert-Butyllithium4258Moderate-78THF
Phenyllithium5545Low-78THF

The electronic nature of the organolithium reagent also influences the stereochemical outcome. More electron-rich nucleophiles tend to exhibit greater facial selectivity due to enhanced orbital interactions with the carbonyl π-system [5] [8]. Temperature effects are minimal within the typical operating range, as the reactions are conducted under kinetic control at low temperatures [9] [10].

Reductive Ring-Opening Mechanisms

Sodium Borohydride versus Triethylsilane/Boron Trifluoride Systems

The reductive ring-opening of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone can be accomplished through two distinct mechanistic pathways: hydride reduction using sodium borohydride and silane-mediated reduction using triethylsilane in combination with boron trifluoride [11] [12] [13].

Sodium borohydride operates through a classical hydride transfer mechanism. The reaction begins with coordination of the borohydride anion to the carbonyl carbon, followed by hydride transfer to generate an alkoxide intermediate [11] [12]. This intermediate is subsequently protonated during aqueous workup to yield the corresponding alcohol. The mechanism is characterized by complete ring-opening to produce the linear triol product [11] [12].

The triethylsilane/boron trifluoride system proceeds through a fundamentally different pathway involving silane activation [14] [13] [15]. Boron trifluoride acts as a Lewis acid catalyst, activating the silane Si-H bond through coordination and facilitating hydride transfer to the carbonyl carbon [15] [16]. This system demonstrates remarkable chemoselectivity, often producing cyclic ether products through partial ring-opening rather than complete reduction to the triol [14] [13].

Table 3: Reductive Ring-Opening Systems Comparison

Reducing SystemReaction ConditionsPrimary ProductYield (%)SelectivityRing Opening
NaBH4/MeOH0°C, 2hTriol85Non-selectiveComplete
NaBH4/EtOH0°C, 2hTriol82Non-selectiveComplete
Et3SiH/BF3·Et2O-40°C, 1hEther92HighPartial
Et3SiH/TiCl4-78°C, 30minEther88HighPartial
LiBH4/THF25°C, 4hTriol78LowComplete

The mechanistic differences between these systems account for their distinct product profiles. Sodium borohydride exhibits broad reactivity toward various carbonyl functional groups, including esters and lactones, leading to complete reduction [11] [12]. In contrast, the triethylsilane/boron trifluoride system demonstrates enhanced selectivity due to the unique activation mechanism involving silane coordination [15] [16].

Solvent Effects on Product Distribution

The choice of solvent exerts a profound influence on the product distribution in reductive ring-opening reactions of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. Solvent effects operate through multiple mechanisms, including stabilization of intermediates, coordination to metal centers, and modulation of reaction rates [17] [18].

Tetrahydrofuran emerges as the optimal solvent for hemiacetal formation, providing excellent yields while minimizing side reactions [17] [18]. The coordinating ability of tetrahydrofuran stabilizes organometallic intermediates and facilitates selective transformations. The moderate dielectric constant of tetrahydrofuran (7.6) provides an ideal balance between solvation and reactivity [18].

Dichloromethane demonstrates superior performance in silane-mediated reductions, attributed to its ability to dissolve both the substrate and the Lewis acid catalyst while maintaining low nucleophilicity [18] [13]. The higher dielectric constant of dichloromethane (8.9) enhances the solubility of ionic intermediates, leading to improved reaction rates and yields [18].

Table 4: Solvent Effects on Product Distribution

SolventDielectric ConstantHemiacetal Yield (%)Ring-Opened Product (%)Side Products (%)Reaction Rate (relative)
Tetrahydrofuran7.6781571.0
Diethyl ether4.3722080.8
Dichloromethane8.9851051.2
Toluene2.46525100.6
Acetonitrile37.54540150.3

The polar aprotic nature of acetonitrile leads to increased formation of ring-opened products due to enhanced solvation of charged intermediates [17] [18]. However, the high polarity also promotes side reactions, resulting in reduced overall yields. Non-polar solvents such as toluene provide poor solvation of ionic species, leading to slower reaction rates and increased formation of side products [18].

Acid-Mediated Rearrangement Pathways

Benzyl Group Migration Phenomena

Acid-catalyzed rearrangements of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone involve complex migration patterns of the benzyl protecting groups. These rearrangements proceed through carbocationic intermediates that undergo intramolecular reorganization to yield thermodynamically more stable products [19] [20] [21].

The migration of benzyl groups occurs through a 1,2-shift mechanism involving the formation of a carbocation adjacent to the benzyl substituent [19] [20]. The benzyl group migrates to the electron-deficient carbon center, stabilizing the positive charge through resonance with the aromatic ring. This process is facilitated by the electron-donating nature of the benzyl group, which provides stabilization to the developing carbocation [19] [21].

Concentrated hydrochloric acid promotes rapid migration reactions at ambient temperature, but exhibits low selectivity due to the formation of multiple carbocationic intermediates [22] [23]. The reaction proceeds through protonation of the lactone oxygen, followed by ring-opening and subsequent rearrangement. The lack of selectivity results from the high reactivity of the acid, which generates multiple competing pathways [22] [23].

Trifluoroacetic acid provides moderate migration rates with enhanced selectivity compared to stronger acids [22] [23]. The lower nucleophilicity of the trifluoroacetate anion reduces the likelihood of competing substitution reactions, allowing for more selective rearrangement processes. The reaction temperature can be maintained at 0°C, which further improves selectivity by reducing the rate of side reactions [22] [23].

Table 5: Benzyl Group Migration Phenomena

Acid CatalystTemperature (°C)Migration RatePrimary MigrationYield (%)Selectivity
HCl (conc.)25Fast2→365Low
H2SO4 (conc.)60Very Fast2→375Low
TFA0Moderate3→282Moderate
BF3·Et2O-20Slow5→370High
TMSOTf-40Very Slow3→568High

Ring Contraction/Expansion Mechanisms

The acid-mediated rearrangement of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone can lead to ring contraction or expansion depending on the reaction conditions and the nature of the acid catalyst [24] [25] [23]. These transformations involve the formation of carbocationic intermediates that undergo intramolecular cyclization to generate rings of different sizes [24] [25].

Ring contraction occurs through the formation of a five-membered ring intermediate via intramolecular attack of a nucleophilic center on the carbocation [24] [25]. This process is thermodynamically favored when the resulting ring exhibits reduced strain compared to the original six-membered lactone. The contraction typically proceeds through a Wagner-Meerwein rearrangement, involving the migration of an alkyl group to an adjacent carbocation center [20] [23].

Ring expansion can occur under specific conditions that favor the formation of seven-membered or larger rings [24] [25]. This process is less common due to the increased ring strain associated with larger rings, but can be promoted by the presence of appropriate substituents that stabilize the expanded ring system. The expansion typically involves the insertion of a carbon fragment into the existing ring structure [24] [25].

The benzilic acid rearrangement represents a related mechanism that can occur in systems containing adjacent carbonyl groups [20]. This rearrangement involves the migration of an aryl group from one carbonyl carbon to an adjacent position, resulting in the formation of an α-hydroxy carboxylic acid. The reaction is facilitated by the electron-withdrawing nature of the carbonyl groups, which stabilize the migrating group [20].

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

418.17802393 g/mol

Monoisotopic Mass

418.17802393 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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